molecular formula C10H10O B11836562 Benzofuran, 7-ethenyl-2,3-dihydro- CAS No. 1001671-64-2

Benzofuran, 7-ethenyl-2,3-dihydro-

Katalognummer: B11836562
CAS-Nummer: 1001671-64-2
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: DZJFYXILEDKABQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuran, 7-ethenyl-2,3-dihydro- is a heterocyclic organic compound that features a fused benzene and furan ring structure. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves several key steps, including cyclization reactions and coupling reactions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzofuran core . Another approach is the copper-mediated cyclization of appropriate precursors . These reactions often require specific conditions, such as the presence of a base and a suitable solvent, to proceed efficiently.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method involves the use of microwave radiation to accelerate chemical reactions, reducing reaction times and improving overall efficiency.

Wirkmechanismus

The mechanism of action of benzofuran, 7-ethenyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives act as inhibitors of enzymes involved in cancer cell proliferation, while others may interfere with viral replication processes . The exact mechanism depends on the specific structure and functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to benzofuran, 7-ethenyl-2,3-dihydro- include other benzofuran derivatives such as:

Uniqueness

What sets benzofuran, 7-ethenyl-2,3-dihydro- apart is its unique ethenyl group at the 7-position, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor in organic synthesis .

Eigenschaften

CAS-Nummer

1001671-64-2

Molekularformel

C10H10O

Molekulargewicht

146.19 g/mol

IUPAC-Name

7-ethenyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H10O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-5H,1,6-7H2

InChI-Schlüssel

DZJFYXILEDKABQ-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=CC2=C1OCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.